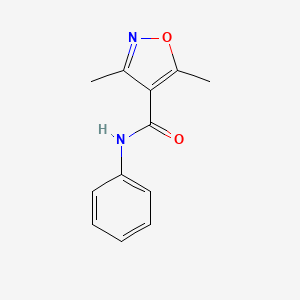

![molecular formula C14H19N3 B5525670 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)

2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone, also known as SCHH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. SCHH is a derivative of isoquinoline and has a spirocyclic structure, which makes it a unique compound with distinct properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

Green Synthesis Protocols

Miklós and Fülöp (2016) developed an environmentally benign condensation method for the synthesis of benzoylhydrazones, which led to the formation of 3′-aminospiro-quinazolinones and spiroquinazoline-hydrazones. This process illustrates the potential of 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone in green chemistry applications due to its synthesis in aqueous medium and isolation by simple filtration (Miklós & Fülöp, 2016).

Crystal Structure Analysis

The research by Soriano-garcia et al. (2000) on the crystal structure of a related spiro compound highlights the importance of these compounds in structural chemistry. Their work provides valuable insights into the molecular structure, bond lengths, angles, and conformation of these compounds, which is crucial for understanding their chemical properties and potential applications (Soriano-garcia et al., 2000).

Biological and Pharmacological Potential

Anti-Cholinesterase Activity

The work by Shirai, Yashiro, and Sato (1969) on synthesizing spiro compounds related to galanthamine, a known anti-cholinesterase, suggests potential biological activity of these compounds. This is significant for research into Alzheimer's disease and other neurodegenerative disorders where cholinesterase inhibitors are therapeutic targets (Shirai, Yashiro, & Sato, 1969).

Anti-Monoamine Oxidase and Antitumor Activity

Markosyan et al. (2015) synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one and found several compounds exhibiting high anti-monoamine oxidase and antitumor activity. This indicates the potential of spiro compounds in developing new treatments for psychiatric disorders and cancer (Markosyan et al., 2015).

Chemistry and Catalysis

Catalytic Activity in Organic Synthesis

Zeng et al. (2009) demonstrated the use of a stable spirocyclic (alkyl)(amino)carbene in gold(I) catalyzed hydroamination, expanding the scope of synthesizing nitrogen-containing heterocycles. This research underscores the role of spiro compounds in catalysis and organic synthesis (Zeng et al., 2009).

Rh(III)-Catalyzed C-H Activation

Cui, Zhang, and Wu (2013) reported a Rh(III)-catalyzed C–H activation/cycloaddition process using methylenecyclopropanes to synthesize spiro dihydroisoquinolinones. This highlights the utility of spiro compounds in innovative catalytic processes for synthesizing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Eigenschaften

IUPAC Name |

spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c15-17-13-12-7-3-2-6-11(12)10-14(16-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDZEZCVYZZPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

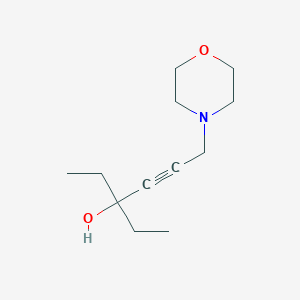

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

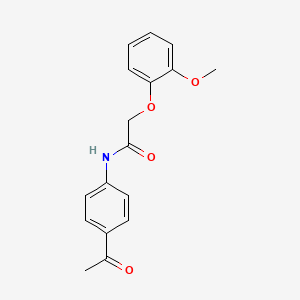

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)

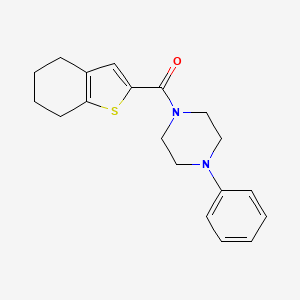

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)